Coronarin D ethyl ether Coronarin D ethyl ether (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one is a natural product found in Hedychium coronarium with data available.
Brand Name: Vulcanchem
CAS No.: 138965-89-6
VCID: VC0241657
InChI: InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3
SMILES: CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1
Molecular Formula: C22H34O3
Molecular Weight: 346.5 g/mol

Coronarin D ethyl ether

CAS No.: 138965-89-6

Cat. No.: VC0241657

Molecular Formula: C22H34O3

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Coronarin D ethyl ether - 138965-89-6

Specification

CAS No. 138965-89-6
Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
IUPAC Name 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one
Standard InChI InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3
Standard InChI Key HUJJMXMBEMUVOX-UHFFFAOYSA-N
SMILES CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1
Canonical SMILES CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1
Appearance Oil

Introduction

Chemical Structure and Properties

Structural Characteristics

Coronarin D ethyl ether is formally known as (3E)-5-Ethoxy-3-{2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydro-1-naphthalenyl]ethylidene}dihydro-2(3H)-furanone. Its structure features a labdane diterpene skeleton with a characteristic furan ring and an ethoxy group that distinguishes it from related coronarin compounds .

The compound contains an exocyclic methylene group and follows the typical labdane architecture with a bicyclic decalin system attached to a furanone ring. This structural arrangement contributes significantly to its biological activities and physicochemical properties .

Physical and Chemical Properties

Coronarin D ethyl ether possesses distinctive physicochemical properties that are summarized in the following table:

PropertyValue
Molecular FormulaC₂₂H₃₄O₃
Molecular Weight346.504 g/mol
Density1.0±0.1 g/cm³
Boiling Point460.6±45.0 °C at 760 mmHg
Flash Point197.8±23.3 °C
LogP6.18
PSA35.53000
Exact Mass346.250793
Physical AppearanceWhite crystalline solid

These properties are crucial for understanding the compound's behavior in various biological systems and its potential for pharmaceutical formulations .

Isolation and Natural Sources

Natural Occurrence

Coronarin D ethyl ether has been primarily isolated from the rhizomes of Hedychium coronarium, a plant species belonging to the Zingiberaceae family. The compound has also been reported in other plant species, including Wurfbainia villosa, demonstrating its presence across multiple genera within this plant family .

Isolation and Purification Methods

The isolation of Coronarin D ethyl ether typically involves a multi-step extraction process. Researchers have employed various chromatographic techniques including column chromatography and high-performance liquid chromatography (HPLC) for the purification of this compound. The process generally begins with solvent extraction of plant rhizomes, followed by fractionation and purification steps .

In many studies, Coronarin D ethyl ether is isolated alongside other structurally related labdane diterpenes, including coronarin A, coronarin D, coronarin D methyl ether, and various other derivatives. These compounds often share similar structural features but demonstrate distinct biological activities .

Biological Activities and Pharmacological Properties

Anti-inflammatory Activities

One of the most significant biological properties of Coronarin D ethyl ether is its anti-inflammatory activity. Research has demonstrated that it selectively inhibits cyclooxygenase-1 (COX-1) with an IC₅₀ value of 3.8 μM, making it a potentially valuable compound for inflammatory conditions .

Additionally, the compound has been shown to inhibit the NF-κB activation pathway, which plays a crucial role in inflammation. This inhibition leads to the suppression of pro-inflammatory cytokines and offers potential therapeutic applications in various inflammatory disorders .

Antimicrobial Activities

Coronarin D ethyl ether has demonstrated promising antifungal activity against Candida albicans in vitro studies. This property suggests potential applications in combating fungal infections and adds to the compound's diverse spectrum of biological activities .

Immunomodulatory Effects

The compound has been evaluated for its inhibitory effects on lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells. This immunomodulatory activity further highlights the potential therapeutic applications of Coronarin D ethyl ether in conditions characterized by dysregulated immune responses .

Research Findings and Applications

Target ConcentrationAmount of Compound
1 mM2.886 mL of solvent per 1 mg
5 mM0.5772 mL of solvent per 1 mg
10 mM0.2886 mL of solvent per 1 mg

These guidelines are valuable for researchers working with this compound in laboratory settings .

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